For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Total Synthesis of 7-Deoxy-trans-dihydronarciclasine
This technical guide provides a comprehensive overview of the total synthesis pathways for 7-deoxy-trans-dihydronarciclasine, a potent antineoplastic agent from the Amaryllidaceae family of alkaloids. This document details various synthetic strategies, including pathways to the natural (+)-enantiomer and the unnatural ent-(−)-enantiomer, presenting quantitative data, detailed experimental protocols for key reactions, and visual representations of the synthetic routes.
Introduction
7-Deoxy-trans-dihydronarciclasine is a structurally complex isocarbostyril alkaloid that has garnered significant interest from the scientific community due to its promising anticancer properties. Its intricate, densely functionalized phenanthridinone core presents a formidable challenge for synthetic chemists. The development of efficient and stereocontrolled total syntheses is crucial for enabling further investigation into its therapeutic potential and for the generation of analogs with improved pharmacological profiles. This guide explores and compares several key total synthesis approaches, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.
Divergent Total Synthesis of (+)-7-Deoxy-trans-dihydronarciclasine by Lee and Co-workers
A recent and notable contribution is the divergent and highly stereocontrolled total synthesis of (+)-7-deoxy-trans-dihydronarciclasine reported by Lee and his research group. This strategy also provides access to other related Amaryllidaceae alkaloids, such as (+)-7-deoxypancratistatin and (+)-lycoricidine, from a common intermediate.
The key features of this synthesis include:
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A cyclic boronic ester-mediated diastereoselective alkenylation to establish the C(10b) stereocenter early in the synthesis.
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A chelation-controlled, stereoselective syn-allylation to set the C(2) stereocenter.
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A regio- and stereoselective opening of an N-Boc-aziridine, a novel strategy in the synthesis of isocarbostyril alkaloids, to construct the allylic amine moiety.
The overall synthesis is accomplished in 16-18 steps with a total yield of 7.0-17.2% for the family of compounds.
Quantitative Data
| Parameter | Value |
| Enantiomer Synthesized | (+)-7-Deoxy-trans-dihydronarciclasine |
| Number of Steps | 16-18 (for the divergent synthesis) |
| Overall Yield | 7.0–17.2% (for the divergent synthesis) |
| Key Reactions | Diastereoselective Alkenylation, syn-Allylation, Aziridine Opening |
| Starting Material | Chiral diol derived from 3,4-cinnamic acid |
Experimental Protocols for Key Steps
1. Cyclic Boronic Ester-Mediated Diastereoselective Alkenylation:
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To a solution of the chiral diol and trans-2-phenylvinylboronic acid in an appropriate solvent, a Lewis acid such as InBr₃ is added at a controlled temperature.
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The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).
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The reaction is then quenched, and the product is extracted and purified by column chromatography to yield the desired α-hydroxy ester with high diastereoselectivity (syn/anti > 99:1).
2. Chelation-Controlled Stereoselective syn-Allylation:
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The substrate is dissolved in a suitable solvent and cooled to a low temperature (e.g., -78 °C).
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A chelating Lewis acid is added, followed by the addition of the allylating agent.
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The reaction is stirred for a specified time and then quenched.
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Work-up and purification by chromatography afford the syn-allylated product.
3. Regio- and Stereoselective Opening of an N-Boc-Aziridine:
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The N-Boc-aziridine intermediate is dissolved in a suitable solvent.
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A nucleophile is introduced to open the aziridine ring in a regio- and stereoselective manner.
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This is followed by an oxidative syn-elimination to construct the allylic amine functionality.
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The final product is isolated and purified.
Synthetic Pathway Diagram
Caption: Divergent synthesis of (+)-7-deoxy-trans-dihydronarciclasine by Lee et al.
Stereoselective Total Synthesis of ent-(−)-7-Deoxy-trans-dihydronarciclasine by Kádas and Co-workers
This synthesis provides access to the unnatural enantiomer of 7-deoxy-trans-dihydronarciclasine, which is valuable for structure-activity relationship studies. The key aspects of this route are:
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The synthesis commences from an enantiopure arylcyclohexylamine precursor.
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The stereochemistry of the three hydroxyl groups on the C-ring is installed through a sequence of a chemo- and stereoselective enone reduction, a Mitsunobu reaction, and an osmylation.
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The B-ring is constructed using a Banwell modification of the Bischler–Napieralski reaction.
Quantitative Data
| Parameter | Value |
| Enantiomer Synthesized | ent-(−)-7-Deoxy-trans-dihydronarciclasine |
| Key Reactions | Enone Reduction, Mitsunobu Reaction, Osmylation, Bischler–Napieralski Reaction |
| Starting Material | Enantiopure arylcyclohexylamine |
Experimental Protocols for Key Steps
1. Chemo- and Stereoselective Enone Reduction:
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The enone substrate is dissolved in a suitable solvent system.
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A reducing agent, such as NaBH₄ in the presence of CaCl₂, is added at a controlled temperature.
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The reaction is monitored by TLC, and upon completion, it is quenched and worked up.
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The resulting alcohol is purified by chromatography.
2. Mitsunobu Reaction:
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The alcohol is dissolved in an appropriate solvent with a nucleophile and a phosphine reagent (e.g., triphenylphosphine).
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A dialkyl azodicarboxylate (e.g., DEAD or DIAD) is added dropwise at a low temperature.
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The reaction is allowed to warm to room temperature and stirred until completion.
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Purification is typically performed by column chromatography.
3. Bischler–Napieralski Reaction (Banwell Modification):
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The amide precursor is treated with a dehydrating agent, such as phosphorus oxychloride or triflic anhydride, in a suitable solvent.
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The reaction mixture is heated to effect the cyclization.
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An aqueous work-up followed by purification yields the cyclized product, forming the B-ring of the phenanthridinone core.
Synthetic Pathway Diagram
Caption: Synthesis of ent-(−)-7-deoxy-trans-dihydronarciclasine by Kádas and co-workers.
Total Synthesis of (+)-7-Deoxy-trans-dihydronarciclasine from D-Glucose by Chida and Co-workers
This synthesis utilizes a carbohydrate-based starting material to achieve an enantioselective synthesis of the natural product. A key feature of this approach is the synthesis of a common intermediate that also serves as a precursor to other Amaryllidaceae alkaloids like (+)-7-deoxypancratistatin.
Quantitative Data
| Parameter | Value |
| Enantiomer Synthesized | (+)-7-Deoxy-trans-dihydronarciclasine |
| Key Reactions | Not fully detailed in the provided information |
| Starting Material | D-Glucose |
Synthetic Pathway Diagram
Caption: Chida's synthesis of (+)-7-deoxy-trans-dihydronarciclasine from D-glucose.
Semi-Synthesis from 7-Deoxynarciclasine by Pettit and Co-workers
This work describes a practical, late-stage conversion of the naturally abundant 7-deoxynarciclasine to 7-deoxy-trans-dihydronarciclasine. While not a de novo total synthesis, it represents an important method for accessing the target compound.
The key transformation is a palladium-catalyzed hydrogenation of the double bond in the C-ring of a protected 7-deoxynarciclasine derivative.
Quantitative Data
| Parameter | Value |
| Transformation | Semi-synthesis |
| Key Reaction | Palladium-catalyzed Hydrogenation |
| Starting Material | 7-Deoxynarciclasine |
| Yield of Hydrogenation Step | Moderate to good, solvent dependent |
Experimental Protocol for Hydrogenation
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A protected derivative of 7-deoxynarciclasine is dissolved in a suitable solvent or solvent mixture (e.g., CH₂Cl₂-CH₃CH₂OH).
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A palladium on carbon catalyst (e.g., 10% Pd/C) is added.
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The mixture is stirred under a hydrogen atmosphere (e.g., 1 atm) for a specified period.
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The catalyst is removed by filtration, and the solvent is evaporated.
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The crude product is then deprotected in subsequent steps to yield 7-deoxy-trans-dihydronarciclasine.
Workflow Diagram
Caption: Semi-synthesis of 7-deoxy-trans-dihydronarciclasine by Pettit et al.
Conclusion
The total synthesis of 7-deoxy-trans-dihydronarciclasine has been accomplished through a variety of elegant and innovative strategies. The divergent approach by Lee and co-workers offers a versatile platform for accessing multiple Amaryllidaceae alkaloids. The synthesis by Kádas and his team provides access to the synthetically important unnatural enantiomer. The work by Chida and colleagues demonstrates the utility of carbohydrates as chiral starting materials, while Pettit's semi-synthesis presents a practical route from a more complex, naturally occurring precursor. Each of these pathways offers unique advantages and contributes valuable knowledge to the field of complex natural product synthesis, paving the way for the development of new anticancer agents.
